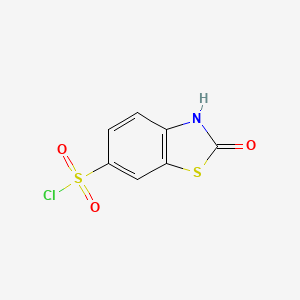

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Description

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS: 62425-99-4) is a sulfonyl chloride derivative of the benzothiazole heterocycle. Its molecular formula is C₇H₄ClNO₃S₂, with a molecular weight of 273.71 g/mol (calculated). The compound features a sulfur atom in the thiazole ring and a reactive sulfonyl chloride (-SO₂Cl) group at position 6, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides .

Propriétés

IUPAC Name |

2-oxo-3H-1,3-benzothiazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLMRZGHSSZIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406719 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62425-99-4 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 2-oxo-2,3-dihydro-1,3-benzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and other biological processes.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the inhibition of enzymes and the modification of proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Compounds for Comparison

The following structurally related compounds are analyzed:

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS: Not explicitly listed; Ref: 10-F507089).

2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (CAS: 27685-90-1).

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | 62425-99-4 | C₇H₄ClNO₃S₂ | 273.71 | Not reported | Thiazole ring (S, N), -SO₂Cl at position 6 |

| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | - | C₈H₆ClNO₃S₂ | 287.76 | Not reported | Methyl substitution at position 3 |

| 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride | 27685-90-1 | C₇H₄ClNO₄S | 233.63 | 180–182 | Oxazole ring (O, N), -SO₂Cl at position 6 |

Notes:

- The benzoxazole analog replaces sulfur with oxygen in the heterocycle, reducing electron density and altering polarity .

Electronic Effects

- Benzothiazole vs. Benzoxazole : The sulfur atom in benzothiazole confers greater electron richness compared to the oxygen in benzoxazole. This difference influences nucleophilic substitution reactions at the sulfonyl chloride group, with benzothiazole derivatives generally exhibiting higher reactivity .

- Methyl Substitution : The 3-methyl group in the benzothiazole derivative may sterically hinder reactions at the sulfonyl chloride site, reducing reactivity compared to the unsubstituted parent compound .

Activité Biologique

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 62425-99-4) is a chemical compound with significant potential in biological research and applications. Its structure, featuring a benzothiazole core, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in enzyme inhibition, and comparative studies with related compounds.

The compound has the molecular formula and a molecular weight of approximately 249.69 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate for various chemical transformations and biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClNO3S2 |

| Molecular Weight | 249.69 g/mol |

| CAS Number | 62425-99-4 |

The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor . Compounds with similar structures have been shown to interact with various biological pathways, indicating that this compound may engage with multiple cellular targets. Its mechanism likely involves nucleophilic aromatic substitution reactions with biological macromolecules, leading to inhibition of specific enzymes or pathways.

Enzyme Inhibition

Research indicates that benzothiazole derivatives exhibit diverse biological activities, particularly in enzyme inhibition. For instance, studies have shown that compounds structurally related to this compound can inhibit enzymes involved in critical biochemical pathways. This suggests potential applications in drug development for diseases where enzyme modulation is beneficial .

Comparative Studies

Comparative analysis with other benzothiazole derivatives reveals that while they share structural similarities, their biological activities can vary significantly based on functional group modifications. For instance:

| Compound Name | Biological Activity |

|---|---|

| 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | Enzyme inhibition |

| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | Anticancer properties |

| Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | Antimicrobial effects |

These comparisons highlight the importance of specific functional groups in determining the biological activity of benzothiazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of benzothiazole derivatives:

- Anticonvulsant Activity : Some thiazole-integrated compounds have shown promising anticonvulsant properties in animal models. This suggests that modifications to the benzothiazole structure could yield compounds with therapeutic potential against seizures .

- Antiproliferative Effects : Research has indicated that certain benzothiazoles exhibit significant growth-inhibitory effects on cancer cell lines such as HT29 and Jurkat cells. The presence of specific substituents on the phenyl ring was found crucial for enhancing cytotoxic activity .

Q & A

Q. What are the established synthetic routes for 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, and what reagents are critical for high yields?

The compound is typically synthesized via chlorosulfonation of the parent benzothiazole derivative. A common method involves reacting 2-oxo-2,3-dihydro-1,3-benzothiazole with chlorosulfonic acid at controlled temperatures (0°C to room temperature). For example, analogous procedures for similar sulfonyl chlorides (e.g., benzo[cd]indole derivatives) use chlorosulfonic acid to introduce the sulfonyl chloride group, achieving yields of ~38% after purification . Optimization of reaction time and stoichiometry of chlorosulfonic acid is critical to minimize side reactions like over-sulfonation .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are primary tools for confirming functional groups, such as the sulfonyl chloride (-SO₂Cl) and carbonyl (C=O) moieties . Single-crystal X-ray diffraction (SC-XRD) provides definitive structural proof; for example, related benzothiazole derivatives have been characterized with R-factors as low as 0.045, confirming bond lengths and angles .

Q. How can researchers ensure purity and stability during storage?

The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Storage under inert atmospheres (argon or nitrogen) in amber glass containers at -20°C is recommended. Purity (>97%) can be maintained using vacuum-sealed packaging, as noted for structurally similar sulfonyl chlorides . Regular analysis via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is advised to monitor degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters, respectively. For example, reactions with anilines in dimethylformamide (DMF) and triethylamine (Et₃N) yield N-substituted sulfonamides, with DMAP (4-dimethylaminopyridine) often enhancing reaction rates by activating the sulfonyl chloride electrophile . Computational studies (e.g., InChI-derived electrostatic potential maps) suggest the sulfur atom’s high electrophilicity drives this reactivity .

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies in yields (e.g., 38% vs. higher yields in small-scale trials) often arise from inefficient heat dissipation or incomplete mixing in larger batches. A systematic approach involves:

- Comparing kinetic data (e.g., reaction progress via TLC at different scales) .

- Adjusting solvent ratios (e.g., THF/Et₃N mixtures) to improve solubility .

- Using flow chemistry systems to maintain consistent temperature and mixing .

Q. What strategies optimize the synthesis of sulfonamide derivatives for biological activity studies?

Advanced functionalization requires screening diverse nucleophiles under controlled conditions. For instance:

- Temperature control : Reactions at 55°C with copper iodide catalysts improve coupling efficiency in Pd-mediated cross-couplings .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines .

- Protecting groups : Temporary protection of the benzothiazole carbonyl group prevents unwanted side reactions during sulfonamide formation .

Q. How do computational models predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations using molecular descriptors (e.g., InChIKey-derived parameters) can simulate reaction pathways. For example, studies on analogous sulfonyl chlorides predict regioselectivity in electrophilic aromatic substitutions based on electron density maps . Molecular docking models further aid in designing derivatives with enhanced binding affinity for biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.